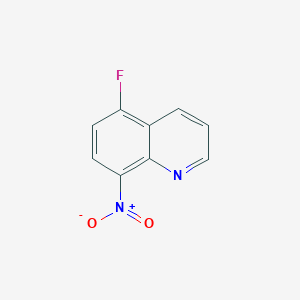![molecular formula C8H17NO2Si B132372 Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) CAS No. 153362-12-0](/img/structure/B132372.png)
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in a variety of fields. This compound is also known as TMS-cyclopropane and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of TMS-cyclopropane involves the activation of carbon-carbon bonds in the cyclopropane ring. This activation allows for the formation of new chemical bonds with other molecules, leading to the synthesis of new compounds. The reaction proceeds via a cyclopropane ring-opening mechanism, which is facilitated by the presence of the trimethylsilyl group.
Efectos Bioquímicos Y Fisiológicos
TMS-cyclopropane has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be a relatively stable compound under normal laboratory conditions. It is not known to be toxic or carcinogenic, and it does not pose a significant risk to human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS-cyclopropane has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available from commercial suppliers. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TMS-cyclopropane has some limitations. It is not a particularly reactive reagent and may require the use of additional catalysts or conditions to achieve high yields of desired products.
Direcciones Futuras
There are several potential directions for future research on TMS-cyclopropane. One area of interest is the development of new synthetic methods that utilize TMS-cyclopropane as a key reagent. Another area of interest is the exploration of TMS-cyclopropane as a potential drug candidate or as a tool for studying biological systems. Additionally, further studies may be needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-cyclopropane.
In conclusion, TMS-cyclopropane is a chemical compound that has been the subject of scientific research due to its potential applications in organic synthesis and other fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMS-cyclopropane have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of TMS-cyclopropane involves the reaction of cyclopropanecarboxylic acid with trimethylsilylamine in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide. The yield of TMS-cyclopropane can be improved by using a higher concentration of trimethylsilylamine and a lower concentration of cyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
TMS-cyclopropane has been widely used in organic synthesis as a reagent for the preparation of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. TMS-cyclopropane has also been used in the development of new methods for the synthesis of complex molecules.
Propiedades
IUPAC Name |
methyl 1-(trimethylsilylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-11-7(10)8(5-6-8)9-12(2,3)4/h9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHCIBXBANSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


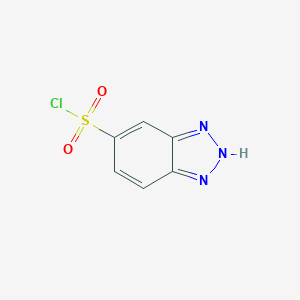
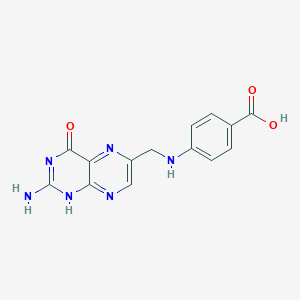
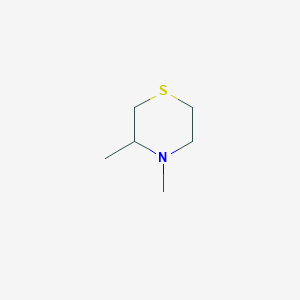
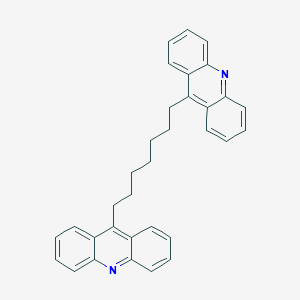
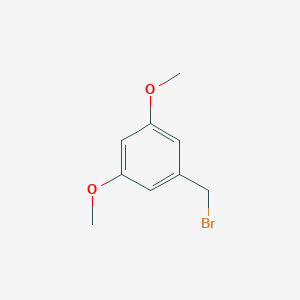
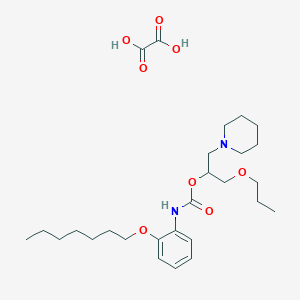
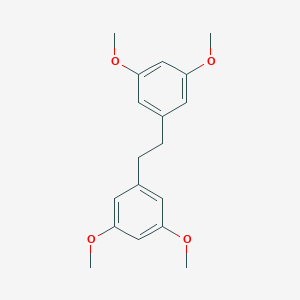
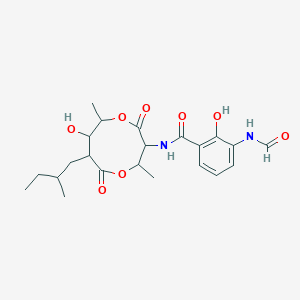
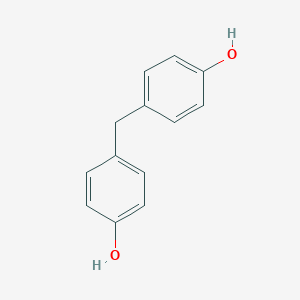
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
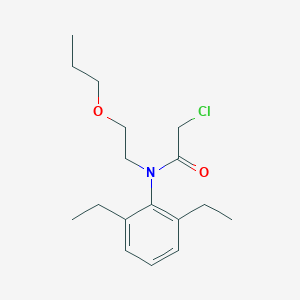
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
